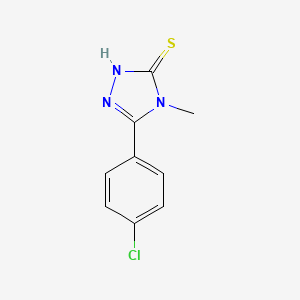

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group and a thiol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Starting Material: The synthesis begins with 4-chlorobenzoic acid.

Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate.

Hydrazination: Methyl 4-chlorobenzoate is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

Cyclization: The hydrazide is cyclized with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

Methylation: Finally, the oxadiazole-thiol is methylated using methyl iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Cyclization: The triazole ring can participate in cyclization reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Cyclization: Acidic or basic conditions depending on the desired product.

Major Products

Disulfides: Formed from the oxidation of the thiol group.

Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.

Larger Heterocycles: Formed from cyclization reactions involving the triazole ring.

Applications De Recherche Scientifique

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C9H8ClN3S . It can be purchased from chemical suppliers in various formats, including glass vials and 96-tube racks .

While the search results do not provide extensive details specifically on the applications of this compound, they do offer some related information:

Compound Identification

- Identifiers: The compound is also known under the ChemDiv Building Block ID BB55-2599 . Other names include 5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide and 3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione .

- Structural Information: The SMILES notation for the compound is Cn1c(S)nnc1-c(cc1)ccc1Cl .

Related Research

- Triazole Synthesis: Research has been conducted on the synthesis of triazole systems, including 1,2,3- and 1,2,4-triazoles, using both classical and green chemistry approaches .

- Antimicrobial Activity: Some studies focus on the antimicrobial potential of heterocyclic derivatives, with some oxazole derivatives exhibiting activity against various bacterial strains .

- Anti-proliferative Activity: A related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has demonstrated anti-proliferative activity . Studies have explored correlations between experimental and theoretical data for this compound .

- Potential Anticancer Agent: Certain indole derivatives have shown promise as dual-targeted anticancer agents . One such compound inhibited tumor growth in xenograft models .

Availability and Purchase

- Formats: The compound is available in formats such as glass vials and 96-tube racks .

- Purchase Options: Chemical suppliers like ChemDiv offer the compound in quantities starting from 1 mg .

- Shipping: Suppliers typically ship parcels via express services, with delivery times ranging from 1–2 days for small orders to 2–4 weeks for larger selections .

Mécanisme D'action

The mechanism of action of 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

- 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

- 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol

Uniqueness

5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group on the triazole ring enhances its stability and reactivity compared to other similar compounds .

Activité Biologique

5-(4-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 26028-65-9) is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including cytotoxicity against cancer cell lines and potential mechanisms of action.

The compound has the following chemical properties:

- Molecular Formula : C₈H₆ClN₃S

- Molecular Weight : 211.67 g/mol

- PubChem ID : 689099

- Hazard Classification : Harmful if swallowed (H302), causes skin irritation (H315) .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines through different mechanisms:

-

Cytotoxicity Studies :

- The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated that it exhibited higher cytotoxicity towards melanoma cells compared to other types .

- A comparative analysis showed that derivatives of triazole-thiol compounds generally displayed enhanced cytotoxic effects, with some derivatives being more selective towards cancer cells .

-

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells via caspase activation, leading to increased early apoptotic populations and cells in the sub-G1 phase of the cell cycle .

- In vitro studies indicated that treatment with this compound resulted in a concentration-dependent increase in apoptosis markers in HeLa cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| IGR39 (Melanoma) | 5.0 | Apoptosis induction via caspase activation |

| MDA-MB-231 (Breast) | 10.0 | Cell cycle arrest and apoptosis |

| Panc-1 (Pancreatic) | 15.0 | Induction of oxidative stress |

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity:

- Antimicrobial Testing :

Case Studies and Research Findings

Several research articles have documented the biological activities of triazole derivatives similar to this compound:

- A study published in MDPI highlighted that triazole derivatives exhibited anti-proliferative effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

- Another investigation focused on the synthesis of hydrazone derivatives from triazole-thiol compounds and their subsequent testing against cancer cell lines revealed promising results for further development as anticancer agents .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWRMYDVPCGDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183712 | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29527-27-3 | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029527273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.